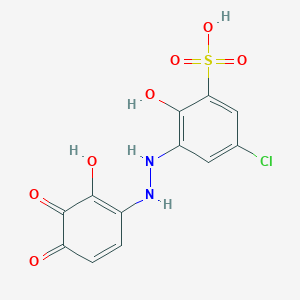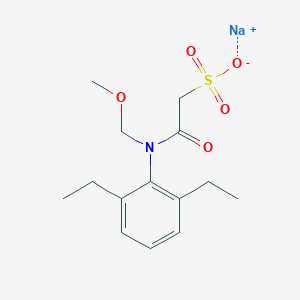![molecular formula C10H17NO3 B131346 Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate CAS No. 147317-32-6](/img/structure/B131346.png)
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for removing the majority of glutamate from the synaptic cleft, and its dysfunction has been implicated in several neurological disorders. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate binds to the transporter and prevents it from functioning properly, leading to an accumulation of extracellular glutamate.
Biochemische Und Physiologische Effekte
The increase in extracellular glutamate levels caused by Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has several biochemical and physiological effects. In vitro studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce neuronal death in a dose-dependent manner. It has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce seizures and increase the susceptibility to seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in lab experiments is its potency as a glutamate transporter inhibitor. It is much more potent than other inhibitors such as L-trans-pyrrolidine-2,4-dicarboxylate (PDC), which allows for a more robust and reliable effect. However, this potency also presents a limitation, as high concentrations of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce excitotoxicity and neuronal death. Additionally, the effects of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate are not specific to EAAT2 and can also inhibit other glutamate transporters, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in neuroscience research. One area of interest is the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate could be used to study the effects of glutamate dysregulation on neuronal death and oxidative damage in these diseases. Another area of interest is the development of more specific glutamate transporter inhibitors that target only EAAT2. This would allow for a more targeted approach to studying the role of EAAT2 in neurological disorders. Finally, the development of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate derivatives with improved potency and specificity could lead to more effective treatments for glutamate dysregulation-related disorders.
Synthesemethoden
The synthesis of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate involves the reaction of tert-butyl carbamate with 5-oxopent-3-en-2-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. The yield of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate is typically around 50%, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used extensively in neuroscience research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit glutamate transporters in a dose-dependent manner, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used to study the effects of glutamate dysregulation in epilepsy, stroke, and traumatic brain injury.
Eigenschaften
CAS-Nummer |
147317-32-6 |
|---|---|
Produktname |
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h5-8H,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
InChI-Schlüssel |
ZEUFPGBWKQBRLS-GJIOHYHPSA-N |
Isomerische SMILES |
C[C@@H](/C=C/C=O)NC(=O)OC(C)(C)C |
SMILES |
CC(C=CC=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C=CC=O)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-methyl-4-oxo-2-butenyl)-, 1,1-dimethylethyl ester, [S-(E)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



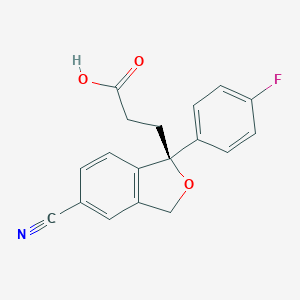
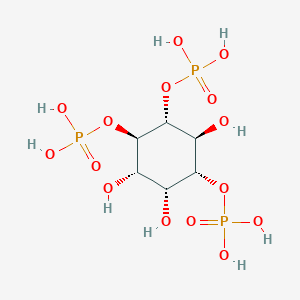
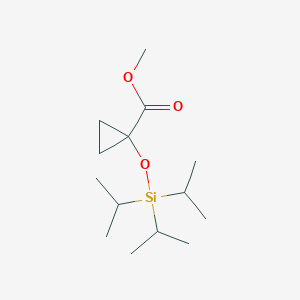
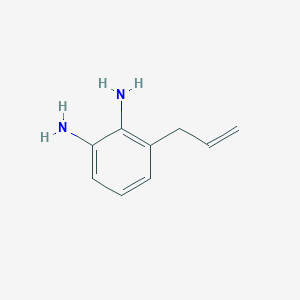
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
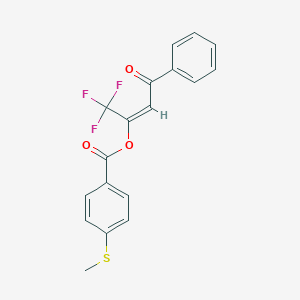

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
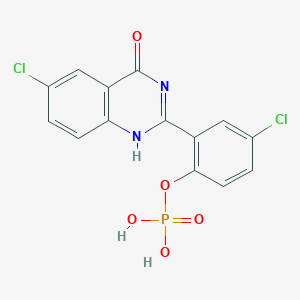
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
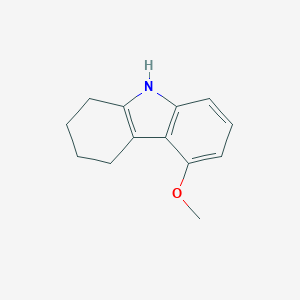
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
